Cas no 4269-15-2 (4-AMINO-9-FLUORENONE)

4-AMINO-9-FLUORENONE Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-AMINO-9-FLUORENONE
- 4-aminofluoren-9-one
- 4-Amino-9H-fluoren-9-one
- 4-Amino-fluoren-9-on
- 4-amino-fluoren-9-one
- 4-aminofluorene-9-one
- 4-Amino-fluorenone
- 9H-Fluoren-9-one,4-amino
- EINECS 224-257-5
- FLUOREN-9-ONE,4-AMINO
- 4-Aminofluorenone
- NSC 22836
- UNII-1O6X3ML5IP
- 4-Amino-9-fluorenone, 95%
- 1O6X3ML5IP
- 4-Amino-fluorenon
- NSC-22836
- FLUOREN-9-ONE, 4-AMINO-
- BRN 2804575
- 4-14-00-00313 (Beilstein Handbook Reference)
- NS00031224
- 9H-Fluoren-9-one, 4-amino-
- 4269-15-2
- CHEMBL386818
- AKOS015894713
- DTXSID80195387
- FFWCEONGEXZNFU-UHFFFAOYSA-
- NSC22836
- InChI=1/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2
- 4-Amino-9H-fluoren-9-one #
- SCHEMBL1143189
-
- MDL: MFCD00001146
- Inchi: InChI=1S/C13H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H,14H2
- InChI-sleutel: FFWCEONGEXZNFU-UHFFFAOYSA-N
- LACHT: C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N
Berekende eigenschappen
- Exacte massa: 195.06800
- Monoisotopische massa: 195.068413911g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 276
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 43.1Ų
- Aantal tautomers: 7
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.327±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 138-140 °C (lit.)
- Kookpunt: 331.88°C (rough estimate)
- Brekindex: 1.6060 (estimate)
- Oplosbaarheid: Insuluble (7.6E-3 g/L) (25 ºC),
- PSA: 43.09000
- LogboekP: 3.06140
- Oplosbaarheid: Not determined
4-AMINO-9-FLUORENONE Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26-37/39
- RTECS:LL8980300
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
4-AMINO-9-FLUORENONE Douanegegevens
- HS-CODE:2922399090
- Douanegegevens:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-AMINO-9-FLUORENONE Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 122947-1G |
4-AMINO-9-FLUORENONE |
4269-15-2 | 1g |
¥1948.03 | 2023-12-10 |
4-AMINO-9-FLUORENONE Gerelateerde literatuur
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1. 1029. Kinetic studies of the fluorene series. Part V. The reaction of 4-substituted fluorenones with sodium borohydrideKeith D. Warren,J. R. Yandle J. Chem. Soc. 1965 5518
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Masaki Sugita,Tetsuya Shimada,Hiroshi Tachibana,Haruo Inoue Phys. Chem. Chem. Phys. 2001 3 2012
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3. 778. Kinetic studies of the fluorene series. Part IV. The acid-catalysed solvolysis of 4-substituted 9-diazofluorenesKeith D. Warren,J. R. Yandle J. Chem. Soc. 1965 4221
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Indrajit Ghosh,Arindam Mukhopadhyay,Apurba Lal Koner,Subhas Samanta,Werner M. Nau,Jarugu Narasimha Moorthy Phys. Chem. Chem. Phys. 2014 16 16436
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5. Dibenzo[d,f][1,2,3]triazepine and the attempted generation of 2,2′-didehydrobiphenylStephanie F. Gait,Michael E. Peek,Charles W. Rees,Richard C. Storr J. Chem. Soc. Perkin Trans. 1 1974 1248
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